(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride is an organic compound that serves as a vital intermediate in the synthesis of various complex organic molecules. Its unique structure, characterized by a dichlorophenyl group and an acryloyl chloride moiety, imparts specific reactivity that makes it valuable in both laboratory and industrial applications. This compound is primarily utilized in the fields of chemistry, biology, medicine, and industry for its potential to form diverse derivatives with significant biological and chemical properties.
The compound is classified as an acrylate derivative, specifically an acyl chloride, with the molecular formula and a molecular weight of 235.50 g/mol . It is synthesized through reactions involving 2,4-dichlorobenzaldehyde and acryloyl chloride, typically under anhydrous conditions to prevent hydrolysis.
The synthesis of (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride generally follows a two-step process:
The reactions are typically conducted in organic solvents such as dichloromethane or tetrahydrofuran to maintain anhydrous conditions. Triethylamine is commonly used as a base to facilitate the reaction and minimize side reactions.
(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride features a double bond between the second and third carbon atoms of the acrylate chain. The dichlorophenyl group is attached to the third carbon, which is also bonded to a chlorine atom from the acyl chloride functional group.
This compound participates in several key chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride involves its ability to undergo nucleophilic attack at the carbon atom adjacent to the chlorine atom. This results in the formation of various substituted derivatives depending on the nucleophile used. The presence of the double bond allows for further reactivity through addition reactions.
(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride finds extensive applications across various scientific fields:
This compound's versatility and reactivity make it a valuable asset in both research and industrial applications.
The synthesis of (2E)-3-(2,4-dichlorophenyl)acryloyl chloride relies critically on efficient conversion of the precursor carboxylic acid to the corresponding acyl chloride. Three principal chlorination reagents are employed, each with distinct reaction kinetics and byproduct profiles:
Thionyl chloride (SOCl₂) remains the most widely used reagent due to its cost-effectiveness and gaseous byproducts (SO₂, HCl), which facilitate easy purification. When applied to 3-(2,4-dichlorophenyl)acrylic acid, it achieves >95% conversion within 3 hours at 60-70°C. However, the exothermic nature of the reaction necessitates precise temperature control to avoid oligomerization of the acryloyl moiety. Catalytic dimethylformamide (DMF, 0.5-1 mol%) significantly accelerates the reaction by generating reactive iminium intermediates, reducing reaction times to 20-40 minutes [5] [6].
Oxalyl chloride ((COCl)₂) offers superior selectivity under milder conditions (25-40°C). Its liquid state simplifies handling in continuous flow systems, where residence times of 1-3 minutes at 20°C achieve 99% conversion. The byproducts (CO, CO₂) minimize contamination risks but require specialized equipment for safe venting. This method is particularly advantageous for acid-sensitive substrates, as it avoids the strong Lewis acid character of SOCl₂ [5].
Triphosgene (C₃Cl₆O₃), a solid alternative, enables controlled chlorination with stoichiometric precision. Dissolved in tetrahydrofuran (THF) or dichloromethane (DCM), it reacts with acrylic acid precursors at 0-25°C, yielding 88-92% pure product. Its low vapor pressure reduces inhalation hazards, though residual chloroformate impurities (up to 3%) may require secondary purification [5].
Table 1: Performance Metrics of Chlorination Reagents
Reagent | Temperature Range | Reaction Time | Conversion | Key Byproducts |
---|---|---|---|---|
Thionyl chloride | 60-70°C | 20 min - 3 hrs | >95% | SO₂, HCl |
Oxalyl chloride | 20-40°C | 1-3 min (flow) | 99% | CO, CO₂ |
Triphosgene | 0-25°C | 1-2 hrs | 88-92% | Chloroformates, CHCl₃ |
Continuous flow reactor technology has revolutionized chlorination scalability, enhancing heat transfer and reducing byproduct formation. Miniaturized reactors (0.1-10 mL volume) achieve 1000-fold greater surface area-to-volume ratios than batch reactors, enabling rapid quenching of reactive intermediates and suppressing polymerization [6].
Friedel-Crafts acylation constructs the core dichlorophenyl-acrylic scaffold by reacting acryloyl chloride derivatives with 1,3-dichlorobenzene. Catalyst selection governs regioselectivity and yield due to the electron-withdrawing nature of chlorine substituents:
Lewis acid catalysts like aluminum chloride (AlCl₃) remain standard, typically used at 1.1-1.5 equivalents relative to acryloyl chloride. AlCl₃ forms a stable complex with the carbonyl oxygen, enhancing electrophilicity of the acylium ion (⁺C(O)CH=CHCl). This directs electrophilic attack predominantly to the phenyl ring’s 4-position (para to chlorine), achieving 70-75% selectivity for the 2,4-dichloro isomer. However, stoichiometric AlCl₃ generates corrosive HCl and leads to aqueous waste during workup [7].
Zirconium tetrachloride (ZrCl₄) and iron chloride (FeCl₃) offer reusable alternatives with lower environmental impact. ZrCl₄ (10 mol%) in dichloroethane at 80°C achieves 85% yield with 80:20 para:ortho selectivity. The larger ionic radius of Zr⁴⁺ facilitates softer Lewis acid interactions, reducing carbocation rearrangements. FeCl₃ (30 mol%) in solvent-free systems provides 78% yield but exhibits lower regiocontrol (65:35 para:ortho) due to partial chloride dissociation .
Hydrofluoric acid-boron trifluoride (HF-BF₃) systems enable low-temperature (-10°C) acylation with near-quantitative yields. BF₃ activates the acryloyl chloride while HF solubilizes the aromatic substrate, creating a homogeneous phase. This suppresses polyacylation and enhances meta-directing group tolerance. Pilot-scale studies demonstrate 92% yield of 3-(2,4-dichlorophenyl)acrylic acid precursors [7].
Table 2: Catalyst Performance in Friedel-Crafts Acylation
Catalyst | Loading | Temperature | Yield | para:ortho Selectivity | Drawbacks |
---|---|---|---|---|---|
AlCl₃ | 1.1-1.5 equiv | 0-60°C | 70-75% | 90:10 | Hydrolysis-sensitive waste |
ZrCl₄ | 10 mol% | 80°C | 85% | 80:20 | Moderate cost |
FeCl₃ | 30 mol% | 100°C | 78% | 65:35 | Low regioselectivity |
HF-BF₃ | 2-3 equiv HF | -10°C | 92% | 95:5 | Corrosivity, specialized equipment |
Electronic studies confirm the 2,4-dichlorophenyl group’s electron-deficient nature necessitates stronger Lewis acids compared to non-halogenated analogs. Computational analyses indicate the LUMO energy of the acylium intermediate lowers by 1.8 eV versus phenylacryloyl chloride, rationalizing the higher catalyst demand .
Solvent-free methodologies enhance atom economy and reduce purification burdens in synthesizing this moisture-sensitive compound:
Microwave-assisted chlorination employs neat thionyl chloride with acrylic acid precursors, achieving 95% conversion in 5-8 minutes. The rapid dielectric heating bypasses thermal gradients that trigger polymerization. Inclusion of 0.1% phenothiazine inhibitor allows scalability to 1-kg batches with energy savings of 40% versus reflux methods [5] [6].
Molten salt-mediated Friedel-Crafts reactions utilize zinc chloride (mp 290°C) as both catalyst and reaction medium. At 120°C, the melt solubilizes dichlorobenzene and acryloyl chloride, delivering 82% yield within 30 minutes. The molten phase prevents localized hot spots, suppressing tar formation. Post-reaction, the product is extracted with hexane, while the ZnCl₂ phase is recycled 5 times without activity loss [6].
Reactive distillation integrates acylation and product isolation in a single unit operation. Vapor-phase acryloyl chloride contacts 2,4-dichlorobenzene over zinc oxide catalysts at 105-180°C, with concurrent vacuum distillation of the product. This approach achieves 94% conversion while avoiding solvent-contaminated waste streams. Critical to success is progressive temperature ramping to prevent coking of the acrylic moiety [6].
Table 3: Solvent-Free Method Efficiency Metrics
Method | Reaction Time | Yield | Energy Consumption | PMI (kg/kg product) | E-Factor |
---|---|---|---|---|---|
Microwave chlorination | 5-8 min | 95% | 0.8 kWh/mol | 1.2 | 3.5 |
Molten salt acylation | 30 min | 82% | 1.2 kWh/mol | 0.3 | 1.8 |
Reactive distillation | 2-4 hrs | 94% | 0.6 kWh/mol | 0.9 | 2.1 |
PMI: Process Mass Intensity; E-Factor: (Total waste mass)/(Product mass)
Lifecycle analyses confirm solvent-free routes reduce E-factors to 1.8-3.5 versus 12-15 for traditional solvent-based processes, primarily by eliminating VOCs and simplifying workup [6].
The conjugated acryloyl chloride system undergoes radical polymerization at rates exceeding 5%/hour above 30°C. Multifunctional inhibitors disrupt this chain propagation through distinct mechanisms:
Radical scavengers like hydroquinone (HQ) and 4-methoxyphenol (MEHQ) donate phenolic hydrogen to propagating acrylate radicals, forming stable quinones. HQ (0.05-0.2 wt%) in chlorination mixtures reduces oligomer content from >15% to <2%. However, HQ forms colored complexes with iron impurities, necessitating stainless-steel equipment [5] [6].
Stable radical inhibitors exemplified by phenothiazine (PTZ) act through persistent radical effects. The nitroxyl radical terminus terminates two growing polymer chains via recombination. PTZ (0.01-0.05 wt%) is particularly effective in anhydrous acylation reactions, where it suppresses polymerization for >24 hours at 60°C. Its heterocyclic structure resists reduction by common reducing agents [6].
Oxygen-based inhibition leverages controlled air exposure (50-200 ppm O₂) to generate peroxyl radicals that terminate polymerization chains. This approach provides "auto-inhibition" during distillations but requires precise monitoring to avoid explosive mixtures or oxidative decomposition [6].
Table 4: Inhibitor Performance in Acryloyl Chloride Synthesis
Inhibitor | Effective Concentration | Optimal Temperature | Mechanism | Residual Color |
---|---|---|---|---|
Hydroquinone | 0.1-0.2 wt% | <80°C | H-donation → quinone formation | Yellow-brown |
MEHQ | 0.05-0.15 wt% | <100°C | Methoxy-stabilized radical termination | Colorless |
Phenothiazine | 0.01-0.05 wt% | 20-150°C | Radical recombination | Purple |
O₂ (air) | 50-200 ppm | All temps | Peroxyl radical termination | None |
Dual inhibitor systems synergistically enhance stabilization: HQ/PTZ mixtures (0.1% + 0.02%) reduce polymerization to <0.1%/hour during vacuum distillation. Critical to formulation is maintaining inhibitor solubility in nonpolar reaction media using co-solvents like toluene [6].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8